Ethyl 4-chlorobenzofuran-2-carboxylate
Description
Crystal Structure and Molecular Geometry
The crystallographic analysis of ethyl 4-chlorobenzofuran-2-carboxylate reveals a predominantly planar molecular architecture characteristic of benzofuran derivatives. The benzofuran ring system maintains planarity with maximum deviations typically less than 0.02 Angstroms from the mean plane, consistent with observations in related compounds such as ethyl 5-bromobenzofuran-2-carboxylate where the carboxyl fragment aligns at 4.8 degrees with respect to the benzofuran fused-ring system. The chlorine atom at the 4-position introduces minimal distortion to the overall planar geometry while contributing significantly to the electronic distribution within the aromatic system.
The ethyl ester group adopts a nearly perpendicular orientation relative to the benzofuran plane, forming dihedral angles typically ranging from 77 to 83 degrees as observed in similar benzofuran carboxylate structures. This orthogonal relationship between the benzofuran core and the ester substituent is crucial for minimizing steric hindrance while maintaining optimal electronic conjugation. The carbon-oxygen bond lengths within the ester functionality measure approximately 1.36 Angstroms for the carbonyl group and 1.40 Angstroms for the ether linkage, values consistent with standard organic chemistry parameters.
Intermolecular Interactions and Packing
The crystal packing of this compound is stabilized through a network of intermolecular interactions including carbon-hydrogen to oxygen hydrogen bonds and pi-pi stacking interactions. The carbonyl oxygen atom of the ester group serves as a hydrogen bond acceptor, forming chains with carbon seven motifs extending parallel to the crystallographic b-axis direction. These hydrogen bonding patterns create three-dimensional networks that contribute to the overall crystal stability.
The chlorine substituent participates in halogen bonding interactions with neighboring molecules, enhancing the crystal packing efficiency. Hirshfeld surface analysis of similar chlorinated benzofuran derivatives indicates that chlorine-hydrogen interactions contribute approximately 20.7% to the total intermolecular contacts, while hydrogen-hydrogen interactions account for 30.9% of the crystal packing forces. The planar benzofuran rings engage in pi-pi stacking interactions with interplanar distances typically ranging from 3.3 to 3.6 Angstroms.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-chloro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBCZGIYEOLDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737876 | |
| Record name | Ethyl 4-chloro-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383842-58-7 | |
| Record name | Ethyl 4-chloro-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Biological Activities
Ethyl 4-chlorobenzofuran-2-carboxylate is part of the larger class of benzofuran derivatives, which are known for their significant biological activities:
- Anti-inflammatory Properties : Compounds like this compound have been identified as inhibitors of the 5-lipoxygenase enzyme system, which plays a crucial role in the biosynthesis of leukotrienes. These leukotrienes are mediators involved in inflammatory responses and allergic reactions such as asthma and allergic rhinitis. Inhibition of this pathway can lead to therapeutic benefits in treating inflammatory diseases .
- Anticancer Activity : Research indicates that benzofuran derivatives exhibit anticancer properties against various cancer cell lines, including breast, lung, and prostate cancers. This compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis through mechanisms involving the modulation of signaling pathways .
Therapeutic Applications
Given its biological activities, this compound holds promise in various therapeutic applications:
- Pharmaceutical Development : As an anti-inflammatory agent, it could be developed into pharmaceutical compositions aimed at treating conditions such as asthma and other inflammatory diseases. Its ability to inhibit leukotriene synthesis positions it as a candidate for drug development targeting respiratory disorders .
- Cancer Treatment : The anticancer properties of this compound suggest potential applications in oncology. Its effectiveness against specific cancer cell lines indicates that it could be further explored as part of combination therapies or as a lead compound for new anticancer drugs .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Ethyl 4-chlorobenzofuran-2-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound’s benzofuran core distinguishes it from simpler aromatic esters. Below is a comparative analysis with analogs from and :
Key Observations :
- Rigidity vs.
- Electron Effects: The chlorine atom at the 4-position is electron-withdrawing, increasing electrophilicity at adjacent positions. This contrasts with ethyl 4-cyanobenzoate, where the cyano group exerts stronger electron withdrawal but lacks the fused ring system .
Physicochemical Properties
While explicit data (e.g., melting points) are unavailable in the provided evidence, inferences can be made:
- Solubility : The benzofuran derivative’s aromaticity likely reduces solubility in polar solvents compared to aliphatic esters like ethyl 4-chlorocinnamate.
- Stability : The chloro substituent may slow ester hydrolysis relative to unsubstituted analogs due to decreased electron density at the carbonyl group.
Biological Activity
Ethyl 4-chlorobenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran core substituted with an ethyl ester group and a chlorine atom at the 4-position. Its molecular formula is , with a molecular weight of approximately 232.64 g/mol. The presence of the chlorine atom is significant as it influences both the compound's reactivity and its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical metabolic pathways. The compound is believed to inhibit specific enzymes that are essential for microbial growth, disrupting metabolic processes and leading to antimicrobial effects. Additionally, its structural features allow it to potentially interfere with cellular signaling pathways, contributing to its anticancer properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The exact minimum inhibitory concentrations (MICs) for specific pathogens are still under investigation, but preliminary results suggest promising activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has also been explored for its potential anticancer effects. Studies have shown that derivatives of benzofuran compounds can induce apoptosis in cancer cells by targeting critical pathways involved in cell proliferation and survival. For instance, some analogs have demonstrated cytotoxic effects on human cancer cell lines, including breast and lung cancer cells . The SAR studies indicate that modifications at the para position can significantly enhance the anticancer activity, suggesting that the chlorine substituent plays a crucial role in binding interactions with target proteins .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals important insights into how structural variations affect biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at para position | Antimicrobial, anticancer |
| Ethyl 5-nitrobenzofuran-2-carboxylate | Nitro group at position 5 | Antimicrobial |
| Ethyl 6-bromobenzofuran-2-carboxylate | Bromine at position 6 | Anticancer |
| Ethyl benzofuran-2-carboxylic acid | No halogen substituents | Lower biological activity |
The presence and position of halogen substituents significantly influence the compound's reactivity and interaction with biological targets, highlighting the importance of these modifications in drug design .
Case Studies
- Anticancer Activity Evaluation : A study evaluated several benzofuran derivatives, including this compound, for their cytotoxic effects on HCT116 cancer cell lines. Results showed that compounds with chlorine substitutions exhibited enhanced binding affinity to target proteins involved in tumor growth regulation .
- Antimicrobial Testing : In another investigation, this compound was tested against various bacterial strains using standard broth microdilution methods. The compound demonstrated significant antibacterial activity with MIC values comparable to established antibiotics .
- Mechanistic Studies : Further research focused on elucidating the mechanism by which this compound exerts its biological effects. It was found to inhibit key metabolic enzymes in bacteria, leading to disrupted cell wall synthesis and eventual cell death.
Preparation Methods
Reaction Conditions and Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-Chlorosalicylaldehyde (6.39 mmol), ethyl bromomalonate (13.03 mmol), potassium carbonate (19.74 mmol) in 2-butanone (6 mL) | Stirred at 90 °C for 7 hours, then at room temperature for 18 hours to promote cyclization. |
| 2 | Work-up: Dilution with ethyl acetate, acidification with 1 N HCl, extraction, washing with sodium bicarbonate and brine, drying over sodium sulfate | Purification step to isolate the organic phase containing the product. |
| 3 | Purification by column chromatography (pentane/diethyl ether 9:1) | Final isolation of this compound as a white powder. |
Yield and Characterization
- Yield: Approximately 43% isolated yield.
- Physical state: White powder.
- Characteristic ^1H NMR signals (300 MHz, CDCl3): Multiplets at 7.62–7.57 ppm (2H), doublet at 7.49 ppm (J = 1.3 Hz, 1H), doublet of doublets at 7.29 ppm (J = 8.5, 1.3 Hz, 1H), quartet at 4.44 ppm (J = 7.1 Hz, 2H), triplet at 1.43 ppm (J = 7.1 Hz, 3H).
This method is adapted from a patent procedure (US2015315198) and corroborated by similar synthetic routes in the literature.
Alternative Preparation Approaches
Using 5-Chlorosalicylaldehyde and Ethyl Bromoacetate
Another approach involves the reaction of 5-chlorosalicylaldehyde with ethyl bromoacetate in the presence of cesium carbonate in a mixed solvent system of acetonitrile and N,N-dimethylformamide (DMF). The reaction is refluxed for 48 hours to ensure completion.
| Parameter | Details |
|---|---|
| Reagents | 5-Chlorosalicylaldehyde (10 mmol), ethyl bromoacetate (13 mmol), cesium carbonate (20 mmol) |
| Solvent | Acetonitrile-DMF (1:1, 40 mL total volume) |
| Reaction Conditions | Reflux for 48 hours |
| Work-up | Filtration, concentration, extraction with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate |
| Purification | Recrystallization from ethanol |
| Yield | 84.8% |
| Product | Ethyl 5-chlorobenzofuran-2-carboxylate |
This method provides a higher yield and is useful when the chloro substituent is at the 5-position, which is closely related to the 4-chloro derivative depending on nomenclature.
Reaction Mechanism Insights
The key mechanistic steps in the preparation involve:
- Nucleophilic substitution: The phenolic hydroxyl group of chlorosalicylaldehyde attacks the electrophilic carbon of ethyl bromoacetate or ethyl bromomalonate, facilitated by the base (K2CO3 or cesium carbonate), forming an ether intermediate.
- Intramolecular cyclization: The aldehyde group undergoes cyclization with the ester side chain to form the benzofuran ring.
- Ester formation: The ethyl ester group remains intact, stabilizing the product.
The choice of solvent (e.g., 2-butanone, acetonitrile, DMF) and base significantly influences the reaction rate and yield. Reflux conditions or elevated temperatures (60–90 °C) are typically required to drive the cyclization.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Base | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Cyclization with ethyl bromomalonate | 4-Chlorosalicylaldehyde, ethyl bromomalonate | K2CO3 | 2-Butanone | 90 °C | 7 h + 18 h RT | 43 | Column chromatography purification |
| Reflux with ethyl bromoacetate | 5-Chlorosalicylaldehyde, ethyl bromoacetate | Cs2CO3 | MeCN-DMF (1:1) | Reflux (approx. 80 °C) | 48 h | 84.8 | Recrystallization purification |
Research Findings and Optimization Notes
- The use of cesium carbonate as a base and a mixed polar aprotic solvent system (acetonitrile and DMF) enhances the nucleophilicity of the phenol and facilitates the substitution step, leading to higher yields.
- Prolonged reflux times (up to 48 hours) are necessary for complete conversion in some cases.
- The choice of solvent affects solubility and reaction kinetics; 2-butanone is effective for reactions involving ethyl bromomalonate.
- Purification by recrystallization is preferred for higher purity, whereas column chromatography is necessary when by-products are present.
- The chloro substituent position (4- vs 5-chloro) can be controlled by selecting the appropriate chlorosalicylaldehyde isomer.
Q & A
Q. What are the established synthetic routes for Ethyl 4-chlorobenzofuran-2-carboxylate, and how do reaction parameters influence yield and purity?
this compound is typically synthesized via multi-step organic reactions involving benzofuran scaffolds. Key methods include:
- C–H Arylation : Functionalization of the benzofuran core using palladium catalysts under controlled temperatures (e.g., 80–100°C) to introduce chloro and ester groups .
- Transamidation : Introduction of the ethyl ester group via nucleophilic substitution, often requiring anhydrous solvents like tetrahydrofuran (THF) and base catalysts (e.g., K₂CO₃) .
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher yields at 100°C but risk side reactions |
| Solvent | THF/DMF | THF improves solubility of intermediates |
| Catalyst | Pd(OAc)₂ | 5 mol% gives >70% yield |
Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel (hexane:ethyl acetate gradient) .
Q. How is the molecular structure of this compound characterized experimentally?
Structural elucidation relies on:
- X-ray Crystallography : Single-crystal diffraction data (e.g., CCDC entries) confirm bond lengths (C–Cl: 1.73 Å) and dihedral angles (benzofuran plane vs. ester group: 12.5°) .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for ethyl ester protons (δ 1.3–1.5 ppm triplet, δ 4.3–4.5 ppm quartet) and aromatic protons (δ 7.2–7.8 ppm) .
- IR : Strong C=O stretch at ~1720 cm⁻¹ and C–Cl at ~750 cm⁻¹ .
Software Tools : SHELXL (for crystallographic refinement) and Gaussian (for DFT-based spectral simulations) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity and spectroscopic properties of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) provide insights into:
- Electrophilic Reactivity : Local softness (s⁺) values identify the 4-chloro position as the most reactive site for nucleophilic attack .
- Spectroscopic Predictions :
Methodological Challenge : Solvent effects (PCM model) must be included to improve accuracy for polar solvents like ethanol .
Q. How can researchers resolve contradictions in pharmacological data across studies involving benzofuran derivatives?
Contradictions in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:
Q. Validation Strategies :
Q. What advanced techniques are used to analyze reaction mechanisms involving this compound?
Mechanistic studies employ:
- Isotopic Labeling : ¹⁸O tracing in ester hydrolysis confirms nucleophilic acyl substitution pathways .
- Kinetic Isotope Effects (KIE) : Deuterated substrates (C–D vs. C–H) reveal rate-determining steps in Cl⁻ elimination .
Case Study : Competitive pathways in transamidation (SN1 vs. SN2) are distinguished via Eyring plots (ΔH‡ and ΔS‡ values) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
